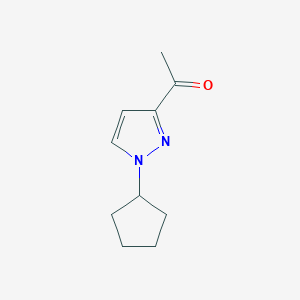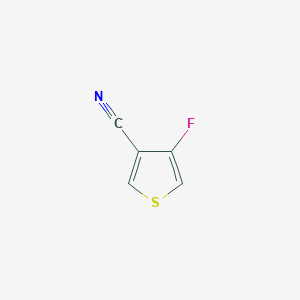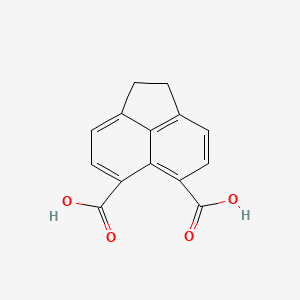![molecular formula C8H6ClN3O B11717441 1-(2-Chloroimidazo[1,2-a]pyrazin-3-yl)ethanone CAS No. 87597-24-8](/img/structure/B11717441.png)
1-(2-Chloroimidazo[1,2-a]pyrazin-3-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloroimidazo[1,2-a]pyrazin-3-yl)ethanone is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core with a chloro substituent at the 2-position and an ethanone group at the 3-position
准备方法
The synthesis of 1-(2-Chloroimidazo[1,2-a]pyrazin-3-yl)ethanone typically involves the functionalization of the imidazo[1,2-a]pyrazine scaffold. One common method includes the reaction of 2-chloroimidazo[1,2-a]pyrazine with ethanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ethanone group.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
1-(2-Chloroimidazo[1,2-a]pyrazin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: The chloro substituent can be replaced by nucleophiles in substitution reactions, often using reagents like sodium methoxide or potassium thiolate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols.
科学研究应用
1-(2-Chloroimidazo[1,2-a]pyrazin-3-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials, including optoelectronic devices.
作用机制
The mechanism by which 1-(2-Chloroimidazo[1,2-a]pyrazin-3-yl)ethanone exerts its effects is primarily through its interaction with specific molecular targets. The chloro substituent and ethanone group play crucial roles in binding to enzymes or receptors, modulating their activity. The pathways involved often include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects.
相似化合物的比较
1-(2-Chloroimidazo[1,2-a]pyrazin-3-yl)ethanone can be compared with other similar compounds such as:
1-(2-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone: This compound has a pyridine ring instead of a pyrazine ring, which can result in different chemical reactivity and biological activity.
1-(2-Chloroimidazo[1,2-a]pyrazin-3-yl)ethanol: The presence of an alcohol group instead of an ethanone group can significantly alter the compound’s properties and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
87597-24-8 |
|---|---|
分子式 |
C8H6ClN3O |
分子量 |
195.60 g/mol |
IUPAC 名称 |
1-(2-chloroimidazo[1,2-a]pyrazin-3-yl)ethanone |
InChI |
InChI=1S/C8H6ClN3O/c1-5(13)7-8(9)11-6-4-10-2-3-12(6)7/h2-4H,1H3 |
InChI 键 |
MNRHQKFWUCDKIR-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(N=C2N1C=CN=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1R,5R)-2-benzyl-2-azabicyclo[3.2.0]heptan-1-yl]methanol](/img/structure/B11717360.png)
![4-amino-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde](/img/structure/B11717371.png)




![(1S,3S,4S,5S,7R)-6,6-dimethyl-2-oxa-6-azoniatricyclo[3.3.1.03,7]nonan-4-ol;bromide](/img/structure/B11717394.png)







